![molecular formula C8H5BrClN B2494295 5-(Bromomethyl)-2-chlorobenzonitrile CAS No. 99613-64-6](/img/structure/B2494295.png)
5-(Bromomethyl)-2-chlorobenzonitrile
Overview
Description
Synthesis Analysis
5-(Bromomethyl)-2-chlorobenzonitrile's synthesis involves several key steps, including bromination, chlorination, and nitrile formation. One notable method includes the phase transfer catalyzed bromoethylation of related benzo[b]thiophene compounds, leading to bromomethylated products (Pridgen et al., 1998). The synthesis pathways often emphasize the importance of selecting appropriate reagents and conditions to achieve the desired bromo and chloro substitutions on the benzonitrile scaffold.
Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)-2-chlorobenzonitrile and related compounds have been studied using techniques like X-ray crystallography. The structural analysis reveals the spatial arrangement of the bromo and chloro substituents and how they influence the overall molecular geometry. Britton's study on 4-bromo-2,6-dichlorobenzonitrile, for example, highlights the normal structural features and the short distance between N and Br in adjacent molecules, indicative of potential intermolecular interactions (Britton, 1997).
Scientific Research Applications
1. Use in Synthesis of Benzo[b]thiophen Derivatives
Chapman et al. (1973) demonstrated the use of bromomethyl compounds, similar to 5-(Bromomethyl)-2-chlorobenzonitrile, in preparing 2- and 3-dialkylaminomethyl-5-methoxybenzo[b]thiophens. These compounds were further converted to nitriles and reduced to ethylamines, showcasing their potential in synthesizing pharmacologically active derivatives (Chapman et al., 1973).
2. Role in Polymer Synthesis
Uhrich et al. (1992) explored the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, a compound structurally related to 5-(Bromomethyl)-2-chlorobenzonitrile, to produce hyperbranched polyethers. These polymers, characterized by their phenolic hydroxyl groups, are significant in material science (Uhrich et al., 1992).
3. Application in Antidiabetic Drug Synthesis
Jie Yafei (2011) utilized 5-Bromo-2-chlorobenzoic acid, closely related to 5-(Bromomethyl)-2-chlorobenzonitrile, in the synthesis of Dapagliflozin, an antidiabetic drug. This process illustrates the compound's relevance in pharmaceutical manufacturing (Jie Yafei, 2011).
4. Development of Heteroditopic Ligands
Wang et al. (2006) reported the bromo- and chloro-methylation of salicylaldehydes, using methods that could apply to 5-(Bromomethyl)-2-chlorobenzonitrile. These processes are crucial for creating heteroditopic ligands for metal salt binding, a significant step in coordination chemistry (Wang et al., 2006).
5. Synthesis of Fungicides
Li Hong-bo (2009) described a method starting from p-chlorobenzonitrile, which is structurally similar to 5-(Bromomethyl)-2-chlorobenzonitrile, to synthesize Cyproconazole, a potent fungicide. This showcases the compound's utility in agricultural chemistry (Li Hong-bo, 2009).
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions . Therefore, it’s plausible that 5-(Bromomethyl)-2-chlorobenzonitrile could interact with various organic compounds in a similar manner.
Mode of Action
Bromomethyl compounds are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, a carbon-boron bond is formed through a process involving oxidative addition and transmetalation . It’s possible that 5-(Bromomethyl)-2-chlorobenzonitrile could undergo similar reactions.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it could be involved in the synthesis of various organic compounds. These reactions could potentially influence various biochemical pathways depending on the specific compounds synthesized.
Result of Action
As a bromomethyl compound, it could potentially participate in various organic reactions, leading to the synthesis of new compounds . The specific effects would depend on the nature of these compounds.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-2-chlorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKXYWAZCJAGKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-chlorobenzonitrile |
Synthesis routes and methods I
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Synthesis routes and methods II
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